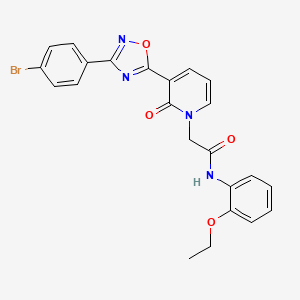![molecular formula C20H17FN4O3 B2640542 1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione CAS No. 1793837-16-7](/img/structure/B2640542.png)
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-{[3-(3-Fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-propyl-1,2,3,4-tetrahydroquinazoline-2,4-dione is a useful research compound. Its molecular formula is C20H17FN4O3 and its molecular weight is 380.379. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Vibrational Spectroscopy and Molecular Properties
One research application of compounds similar to the specified chemical involves vibrational spectroscopic studies, such as FT-IR and FT-Raman, to analyze their molecular properties. This approach is used to understand the molecular structure and electronic properties, which is crucial in chemotherapeutic applications. For instance, a study on a related compound, 6-methyl-1-({[(2E)-2-methyl-3-phenyl-prop-2-en-1-yl]oxy}methyl)-1,2,3,4-tetrahydroquinazoline-2,4-dione, employed these techniques to gain insights into its geometrical parameters, stability, and charge transfer within the molecule (Sebastian et al., 2015).
Synthesis and Biological Activities
Another significant area of research involves the synthesis of novel compounds with the oxadiazole and tetrahydroquinazoline moieties for their biological activities. These compounds have been explored for their anti-protozoal, anti-cancer, and antimicrobial activities. For example, derivatives of oxadiazolyl pyrrolo triazole diones were synthesized and tested for their anti-protozoal and cytotoxic activities (Dürüst et al., 2012). Additionally, new oxadiazole derivatives linked to the quinazolin-4-one ring were developed, demonstrating promising analgesic and anti-inflammatory activities in animal studies (Dewangan et al., 2016).
Chemosensors and Fluorescent Properties
Compounds with the oxadiazole and quinazoline structure have also been utilized in developing chemosensors. Research in this area focuses on creating compounds that can act as efficient colorimetric and fluorescent chemosensors for ion detection, such as fluoride ions. These compounds often contain additional functional groups like hydrazone and thiadiazole, enhancing their sensing capabilities (Zhang et al., 2020).
Thermo-Physical Characterization
Thermo-physical properties of derivatives similar to the specified compound are also a focus of research. Studies in this area aim to understand how these compounds behave in different solvents and under varying temperatures, which is crucial for their practical applications in various fields (Godhani et al., 2013).
Properties
IUPAC Name |
1-[[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propyl-4aH-quinazolin-1-ium-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18FN4O3/c1-2-10-24-19(26)15-8-3-4-9-16(15)25(20(24)27)12-17-22-18(23-28-17)13-6-5-7-14(21)11-13/h3-9,11,15H,2,10,12H2,1H3/q+1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHWGMONBQNNYQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2C=CC=CC2=[N+](C1=O)CC3=NC(=NO3)C4=CC(=CC=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18FN4O3+ |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

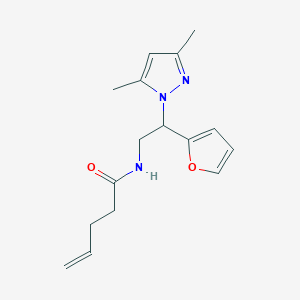
![6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-3-(3-fluoro-4-methoxybenzyl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2640461.png)
![4-[4-[(6-Methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]sulfonyl-2,1,3-benzothiadiazole](/img/structure/B2640462.png)
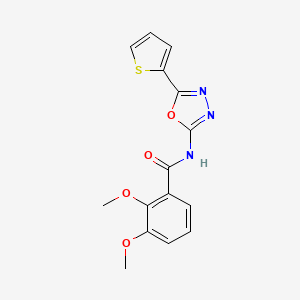

![Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)-2-pyridinyl]sulfanyl}benzenecarboxylate](/img/structure/B2640466.png)
![(E)-2-(benzylsulfonyl)-N-(3-ethyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2640467.png)
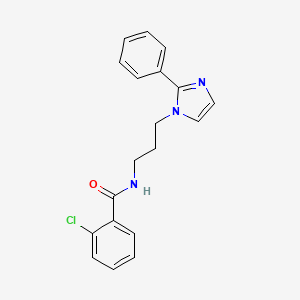
![[(2-Fluoro-4-methylphenyl)sulfonyl]acetonitrile](/img/structure/B2640471.png)
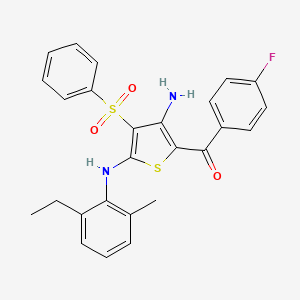

![1-(2,4-Dimethylphenyl)-5-(2-oxo-2-piperidin-1-ylethyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2640478.png)
